![molecular formula C17H19N3O2 B14166300 1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone CAS No. 732995-95-8](/img/structure/B14166300.png)
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a quinoline moiety and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone typically involves the reaction of 2-methylquinoline-4-carboxylic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: A simpler analog with similar quinoline structure but lacking the piperazine moiety.
4-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone is unique due to its combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
732995-95-8 |
|---|---|
Formule moléculaire |
C17H19N3O2 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
1-[4-(2-methylquinoline-4-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H19N3O2/c1-12-11-15(14-5-3-4-6-16(14)18-12)17(22)20-9-7-19(8-10-20)13(2)21/h3-6,11H,7-10H2,1-2H3 |
Clé InChI |
HNCHMKPREULCHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C(=O)C |
Solubilité |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



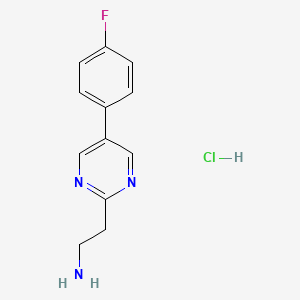
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
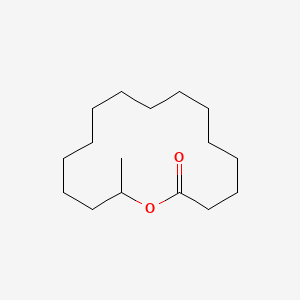
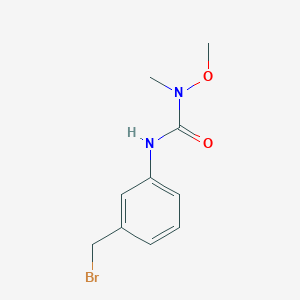
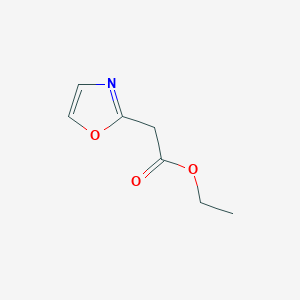
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)


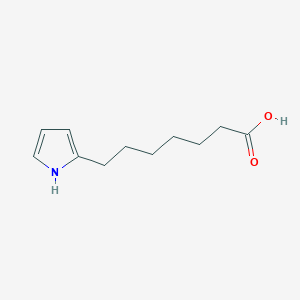

![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
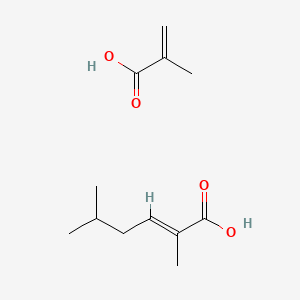
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)
